Dose and Acquisition Cost Differential: TDF 300 mg vs. TAF 25 mg
While TAF is the recommended modern tenofovir prodrug due to its improved safety profile, TDF (Tenofovir Disoproxil Fumarate) remains widely used in research and global health programs due to its significantly lower cost per treatment course. A critical procurement distinction is the 12-fold difference in therapeutic dose. Phase 3 clinical trials in chronic Hepatitis B patients established that TAF 25 mg daily is non-inferior in efficacy to TDF 300 mg daily [1]. The difference in the proportion of patients achieving HBV DNA < 29 IU/mL at Week 48 was -3.6% (95% CI: -9.8 to 2.6; p = 0.25) [2]. Therefore, for bulk procurement where the cost per gram of active pharmaceutical ingredient (API) is the primary driver, the requirement for 12 times the mass of API for TDF compared to TAF must be factored into total cost-of-goods calculations alongside the known safety differential.
| Evidence Dimension | Therapeutic daily dose and virologic suppression rate |
|---|---|
| Target Compound Data | 300 mg once daily; 64% achieved HBV DNA <29 IU/mL |
| Comparator Or Baseline | Tenofovir Alafenamide (TAF) 25 mg once daily; 67% achieved HBV DNA <29 IU/mL |
| Quantified Difference | Difference in HBV DNA suppression rate: -3.6% (95% CI: -9.8% to +2.6%; p = 0.25) at Week 48 |
| Conditions | Phase 3, randomized, double-blind, non-inferiority trial in HBeAg-positive chronic hepatitis B patients (N=873) |
Why This Matters
Procurement decisions must weigh the 12-fold higher mass of API required for TDF against its significantly lower per-kilogram cost relative to TAF, impacting both supply chain logistics and total formulary expenditure.
- [1] Buti M, Gane E, Seto WK, et al. Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B: a randomised, double-blind, phase 3, non-inferiority trial. Lancet Gastroenterol Hepatol. 2016;1(3):196-206. View Source
- [2] Agarwal K, Brunetto M, Seto WK, et al. 96 weeks treatment of tenofovir alafenamide vs. tenofovir disoproxil fumarate for chronic hepatitis B. J Hepatol. 2018;68(4):672-681. View Source
